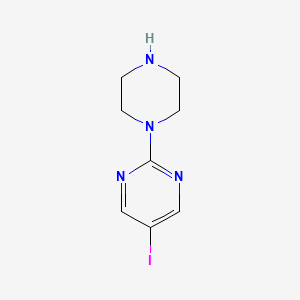

5-Iodo-2-(piperazin-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITGPXZBELUIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577561 | |

| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95847-41-9 | |

| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-2-(piperazin-1-YL)pyrimidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Iodo-2-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Iodo-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its structural features, physicochemical properties, spectral characteristics, and chemical reactivity. Emphasis is placed on its role as a versatile synthetic intermediate, leveraging the distinct functionalities of the pyrimidine, piperazine, and iodo moieties. Detailed protocols for its synthesis, purification, and safe handling are presented, grounded in established chemical principles. This guide serves as an essential resource for researchers aiming to utilize this scaffold in the design and development of novel therapeutic agents.

Introduction: The Pyrimidine-Piperazine Scaffold in Drug Discovery

The fusion of a pyrimidine ring with a piperazine moiety creates a "privileged scaffold" in medicinal chemistry, a structural framework that is recurrent in a multitude of approved drugs and clinical candidates.[1][2] Pyrimidine, a core component of nucleobases, offers a rich electronic landscape with hydrogen bond acceptors, crucial for molecular recognition at biological targets.[3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, imparts a unique combination of properties.[2] It enhances aqueous solubility and oral bioavailability, key determinants of a compound's pharmacokinetic profile.[1] The basic nitrogen atoms of the piperazine ring allow for the formation of stable salts, improving formulation characteristics, and can serve as hydrogen bond donors and acceptors to secure high-affinity binding to target proteins.[1][2]

The subject of this guide, 5-Iodo-2-(piperazin-1-yl)pyrimidine, combines these two powerful pharmacophores with a strategically placed iodine atom. This halogen serves not only as a bulky substituent that can influence binding but, more importantly, as a versatile chemical handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This triple functionality makes it an exceptionally valuable building block for creating diverse chemical libraries aimed at a wide range of therapeutic targets, from protein kinases in oncology to G-protein coupled receptors (GPCRs) in neuroscience.[2][5]

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. The structure and key identifiers for 5-Iodo-2-(piperazin-1-yl)pyrimidine are detailed below.

-

IUPAC Name: 5-iodo-2-(piperazin-1-yl)pyrimidine

-

Molecular Formula: C₈H₁₁IN₄[6]

-

Canonical SMILES: C1CN(CCN1)C2=NC=C(C=N2)I[6]

-

InChI Key: DITGPXZBELUIBR-UHFFFAOYSA-N[6]

The structure consists of a pyrimidine ring substituted at the 2-position with a piperazine ring and at the 5-position with an iodine atom. The piperazine ring contains a secondary amine, which is a key site for further functionalization.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While exhaustive experimental data for this specific molecule is not widely published, a combination of predicted values and properties of analogous structures provides a reliable profile.

| Property | Value / Description | Source(s) |

| Molecular Weight | 290.11 g/mol | [6] |

| Monoisotopic Mass | 290.00284 Da | [6] |

| Appearance | Expected to be a solid at room temperature. | [7] |

| Solubility | The presence of the basic piperazine moiety suggests good solubility in acidic aqueous solutions and polar organic solvents like DMSO and DMF. | [7][8] |

| XlogP (Predicted) | 0.7 | [6] |

| Hydrogen Bond Donors | 1 (from the piperazine N-H) | [9] |

| Hydrogen Bond Acceptors | 4 (2 from pyrimidine nitrogens, 2 from piperazine nitrogens) | [9] |

| Rotatable Bonds | 1 | [9] |

Expert Insight: The low predicted XlogP value of 0.7 suggests a favorable balance of lipophilicity and hydrophilicity, a desirable trait for drug candidates. The piperazine N-H group is a critical handle for derivatization and also a key interaction point with biological targets. Its pKa is expected to be in the physiological range, allowing it to be protonated in many biological compartments.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectral characteristics for 5-Iodo-2-(piperazin-1-yl)pyrimidine based on its structure and data from analogous compounds.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Pyrimidine Protons (H-4, H-6): Expected to appear as a singlet or two closely spaced doublets in the downfield region (δ 8.0-8.5 ppm). The electronegative nitrogen atoms and the iodine atom deshield these protons.

-

Piperazine Protons (α to pyrimidine): A triplet or multiplet around δ 3.7-3.9 ppm. These protons are adjacent to the electron-withdrawing pyrimidine ring.

-

Piperazine Protons (β to pyrimidine): A triplet or multiplet around δ 2.9-3.1 ppm. These protons are adjacent to the secondary amine.

-

Piperazine NH Proton: A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Pyrimidine C-2: Highly deshielded carbon attached to three nitrogen atoms, expected around δ 160-165 ppm.

-

Pyrimidine C-4, C-6: Deshielded carbons adjacent to ring nitrogens, expected around δ 155-160 ppm.

-

Pyrimidine C-5: Carbon bearing the iodine atom. The "heavy atom effect" of iodine makes its chemical shift difficult to predict precisely, but it would likely be in the δ 70-90 ppm range.

-

Piperazine Carbons (α to pyrimidine): Expected around δ 43-46 ppm.

-

Piperazine Carbons (β to pyrimidine): Expected around δ 45-48 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

[M+H]⁺ (Positive Ion Mode): The predicted exact mass for the protonated molecule (C₈H₁₂IN₄⁺) is 291.0101 m/z.[6]

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern, though it is monoisotopic. The overall pattern will be dominated by the carbon isotopes.

Synthesis and Purification

The synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This is a robust and widely used method for constructing C-N bonds on electron-deficient aromatic rings like pyrimidine.[13][14]

Synthetic Workflow

The most logical pathway involves the reaction of a commercially available 2-halopyrimidine with piperazine.

Caption: Synthetic workflow for 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Detailed Experimental Protocol

Causality: The protocol below is adapted from general procedures for the synthesis of 2-(piperazin-1-yl)pyrimidines.[14]

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq), piperazine (2.5-3.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Expertise: Using an excess of piperazine serves two purposes: it drives the reaction to completion and can also act as the base, though adding an inorganic base like K₂CO₃ is often more efficient.

-

-

Solvent Addition: Add a solvent such as ethanol, dimethylformamide (DMF), or water.

-

Expertise: The choice of solvent depends on the reactants' solubility and the desired reaction temperature. Ethanol is a good general-purpose solvent for this transformation.

-

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-iodopyrimidine) is consumed.

-

Workup: Cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove excess piperazine and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) to elute the product.

-

Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and the common side-product, 1,4-bis(5-iodopyrimidin-2-yl)piperazine, yielding the pure desired compound.

-

Chemical Reactivity and Stability

The molecule possesses three distinct reactive centers, making it a highly versatile building block for combinatorial chemistry.

Caption: Key reactive sites for chemical diversification.

-

Site 1: Piperazine Secondary Amine: The free N-H group is nucleophilic and readily undergoes standard amine chemistries such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR).[15]

-

Site 2: Aryl Iodide: The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C (Suzuki, Sonogashira, Heck), C-N (Buchwald-Hartwig), and C-O bonds, attaching diverse aryl, heteroaryl, alkyl, or amino groups to the pyrimidine core.

-

Stability: The compound is generally stable under normal storage conditions.[16] It should be protected from strong oxidizing agents, strong acids, and direct light.[16] The piperazine moiety makes it hygroscopic.[16][17]

Applications in Medicinal Chemistry

Derivatives of 2-(piperazin-1-yl)pyrimidine are prevalent in modern pharmacology. The parent compound, 2-(1-Piperazinyl)pyrimidine, is an active metabolite of several anxiolytic drugs (e.g., buspirone) and acts as an α₂-adrenergic receptor antagonist.[8]

5-Iodo-2-(piperazin-1-yl)pyrimidine serves as a more advanced intermediate for building complex molecules. For example, compounds with a similar scaffold have been investigated as potent GPR119 agonists for treating diabetes and obesity and as A₂A adenosine receptor inverse agonists for neurodegenerative disorders.[5][18] The ability to diversify at both the piperazine nitrogen and the pyrimidine C-5 position allows medicinal chemists to fine-tune a compound's properties to achieve high potency and selectivity for a specific biological target.

Safety, Handling, and Storage

Disclaimer: This information is synthesized from safety data for structurally related compounds and should be used as a guide. Always consult a specific, up-to-date Safety Data Sheet (SDS) for the material being handled.

Hazard Identification

Based on analogous structures, this compound should be treated as hazardous.

-

Acute Toxicity: Harmful if swallowed or inhaled.[19]

-

Skin Corrosion/Irritation: Causes skin irritation.[19]

-

Eye Damage/Irritation: Causes serious eye irritation.[19]

-

Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled, a known hazard for piperazine.[16][17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[21]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[20] Use proper glove removal technique to avoid skin contact.[20]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[16]

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]

Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[17]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16] The compound is sensitive to light and moisture (hygroscopic).[16][17]

Conclusion

5-Iodo-2-(piperazin-1-yl)pyrimidine is a high-value chemical scaffold that provides researchers with a powerful tool for drug discovery. Its synthesis is straightforward, and its dual points of reactivity—the nucleophilic piperazine nitrogen and the versatile aryl iodide—offer extensive opportunities for creating diverse and complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge necessary for scientists to leverage this building block in the pursuit of novel therapeutics.

References

- 5-Iodopyrimidine Safety Data Sheet. (n.d.). Google.

- Supporting Information for Diels-Alder Reaction of Ketones with 1,3,5-triazine. (n.d.). Bruker.

- Safety Data Sheet for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. (2024). Toronto Research Chemicals.

- Safety Data Sheet - Piperazine. (2010). Thermo Fisher Scientific.

- Safety Data Sheet - Piperazine. (2018). Fisher Scientific.

- 5-Iodo-2-pyrimidinamine SDS. (n.d.). ECHEMI.

- 5-iodo-2-(piperazin-1-yl)pyrimidine. (n.d.). PubChemLite.

- 5-iodo-2-piperazin-1-yl-pyrimidine hydrochloride. (n.d.). ChemicalBook.

- Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery & Therapeutics.

- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI.

- 2-(1-Piperazinyl)pyrimidine. (n.d.). CymitQuimica.

- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed.

- 2-piperazin-1-yl-pyrimidine. (n.d.). Molbase.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH.

- The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate.

- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.

- 2-(1-Piperazinyl)pyrimidine. (n.d.). Cayman Chemical.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

- Varano, F., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central.

- 2-(1-Piperazinyl)pyrimidine synthesis. (n.d.). ChemicalBook.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 8-Cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one. (n.d.). ChemScene.

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). MDPI.

- 1-(5-Hydroxy-2-pyrimidinyl)piperazine. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-iodo-2-(piperazin-1-yl)pyrimidine (C8H11IN4) [pubchemlite.lcsb.uni.lu]

- 7. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chemscene.com [chemscene.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 13. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Iodo-2-(piperazin-1-yl)pyrimidine (CAS: 95847-41-9): A Keystone Building Block in Modern Drug Discovery

Executive Summary: 5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound that stands as a critical building block for researchers and scientists in the field of drug development. Its molecular architecture, combining the pharmacologically significant pyrimidine and piperazine moieties, provides a robust scaffold for therapeutic agents. The strategic placement of an iodine atom at the 5-position of the pyrimidine ring is the compound's defining feature, offering a highly reactive site for synthetic diversification through modern cross-coupling reactions. This guide delves into the synthesis, physicochemical properties, and strategic applications of this versatile intermediate, providing field-proven insights and detailed protocols for its use in creating novel molecules with potential applications in antiviral, anticancer, and metabolic disease research.

The Strategic Importance of the Pyrimidine-Piperazine Scaffold

The combination of a pyrimidine ring and a piperazine moiety creates a "privileged scaffold" in medicinal chemistry. Pyrimidine, a core component of nucleobases, is integral to a vast range of FDA-approved drugs, including antivirals and anticancer agents.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system can serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][3]

The piperazine ring is another crucial pharmacophore, frequently incorporated into drug candidates to increase aqueous solubility, improve cell permeability, and provide an additional point for substitution to fine-tune a molecule's biological activity.[4] The fusion of these two motifs in 5-Iodo-2-(piperazin-1-yl)pyrimidine results in a compound pre-validated by nature and medicinal chemistry for biological relevance. The addition of the iodo-substituent transforms it from a simple scaffold into a powerful and versatile platform for combinatorial chemistry and targeted drug design.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 95847-41-9 | N/A |

| Molecular Formula | C₈H₁₁IN₄ | [5] |

| Molecular Weight | 290.10 g/mol | N/A |

| IUPAC Name | 5-iodo-2-(piperazin-1-yl)pyrimidine | N/A |

| SMILES | C1CN(CCN1)C2=NC=C(I)C=N2 | [5] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to have moderate solubility in polar organic solvents |

Analytical & Spectroscopic Validation

Confirming the identity and purity of 5-Iodo-2-(piperazin-1-yl)pyrimidine is a critical, self-validating step in any synthetic workflow. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the two equivalent pyrimidine protons, typically as a sharp singlet in the aromatic region. The piperazine protons will appear as two multiplets in the aliphatic region, corresponding to the four protons adjacent to the pyrimidine ring and the four protons adjacent to the N-H group.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the pyrimidine ring, with the carbon atom bonded to iodine (C5) being significantly influenced by the halogen's electronic effects. Signals for the piperazine carbons will also be present.

-

-

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 290.10. The presence of iodine, which is monoisotopic, will give a clear and unambiguous molecular ion peak, simplifying spectral interpretation.

-

Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography is the gold standard for assessing the purity of the compound. When coupled with a mass spectrometer (LC-MS), it provides simultaneous purity data and mass confirmation, ensuring the material is suitable for subsequent reactions.[6]

Synthesis and Reaction Mechanisms

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach to 5-Iodo-2-(piperazin-1-yl)pyrimidine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

This pathway leverages a di-halogenated pyrimidine precursor, where one halogen is significantly more reactive than the other. The 2-position of the pyrimidine ring is electron-deficient and highly activated towards nucleophilic attack, making a precursor like 2-chloro-5-iodopyrimidine an ideal starting material.

Protocol 3.1.1: Proposed Synthesis via SₙAr

This protocol is a robust, field-proven method for synthesizing aryl-piperazine compounds.

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (approx. 5-10 mL per mmol of starting material). Add piperazine (2.0-3.0 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Causality Insight: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and can also serve as the base to quench the HCl byproduct, simplifying the reaction mixture. However, using an inorganic base like K₂CO₃ is often preferred as it is easily removed during aqueous workup.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

-

Experimental Note: The disappearance of the 2-chloro-5-iodopyrimidine spot/peak is the primary indicator of reaction completion.

-

-

Workup: Once complete, cool the reaction mixture to room temperature and pour it into crushed ice or cold water.[4] This will precipitate the crude product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum.[4] If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[6]

-

Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.1.

The Strategic Role in Medicinal Chemistry

The true value of 5-Iodo-2-(piperazin-1-yl)pyrimidine lies in its capacity as a versatile scaffold for generating diverse libraries of new chemical entities.

The Iodo Group: A Versatile Handle for Cross-Coupling

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in palladium-catalyzed cross-coupling reactions.[6] This high reactivity allows for mild reaction conditions and selective functionalization, even in the presence of other, less reactive halogens.[7] This opens the door to a multitude of powerful synthetic transformations, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters, enabling the introduction of aryl or heteroaryl groups.[8]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction for building rigid molecular linkers.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the attachment of various amines.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

Therapeutic Areas of Interest

Derivatives built upon the pyrimidine-piperazine core have shown significant promise in a range of therapeutic areas, underscoring the value of 5-Iodo-2-(piperazin-1-yl)pyrimidine as a starting point for new drug discovery campaigns.

-

Antiviral Agents: Recent studies have identified piperazinyl-pyrimidine analogues as potent inhibitors of the Chikungunya virus (CHIKV), a re-emerging global health threat.[9]

-

Metabolic Diseases: Fused-pyrimidine derivatives containing the piperazine moiety have been developed as novel agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes and obesity.[10]

-

Oncology: The pyrimidine scaffold is a cornerstone of many anticancer drugs. The ability to rapidly generate diverse derivatives from this intermediate makes it highly valuable for screening against various cancer cell lines and kinase targets.[11]

-

Central Nervous System (CNS) Disorders: The parent compound, 2-(1-Piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors and a metabolite of anxiolytic drugs like buspirone, suggesting that derivatives could be explored for neurological and psychiatric conditions.[12]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety.

| Hazard Information (GHS) | |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: GHS classifications for similar compounds.

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side-shields.[13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[14]

-

Spill Cleanup: In case of a spill, avoid generating dust.[14] Use dry cleanup procedures.[14] Collect the material in a suitable, labeled container for proper waste disposal.[14]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The parent compound, 2-(1-Piperazinyl)pyrimidine, is noted as being air-sensitive and hygroscopic; therefore, it is prudent to store the iodo-derivative under an inert atmosphere (e.g., argon or nitrogen) if possible.

Conclusion and Future Outlook

5-Iodo-2-(piperazin-1-yl)pyrimidine is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its structure combines two biologically relevant pharmacophores with a synthetically versatile reactive handle. This unique combination empowers medicinal chemists to efficiently synthesize and explore vast chemical spaces, accelerating the identification of lead compounds for a wide spectrum of diseases. As targeted and personalized medicine continues to evolve, the demand for such intelligent building blocks will only grow, cementing the role of 5-Iodo-2-(piperazin-1-yl)pyrimidine as a key component in the development of next-generation therapeutics.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.

-

Pévet, I., et al. (2007). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. Organic Letters. Available at: [Link]

-

Cias, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. Available at: [Link]

-

Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. Available at: [Link]

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).

- An, G., et al. (2025). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure.

- 2-(1-Piperazinyl)pyrimidine 20980-22-7 wiki. (n.d.). Guidechem.

- Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Deriv

-

2-Pyrimidinyl piperazine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

- Material Safety Data Sheet. (n.d.).

- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity. Available at: [Link]

- Vyas, V., et al. (2019). Pharmacological activity and synthesis of Pyrimidine and their Derivatives: A Review.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).

- SAFETY D

-

Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. Available at: [Link]

- Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI.

-

2-(1-Piperazinyl)pyrimidine, 99%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Material Safety Data Sheet: 2,4,7,9-Tetramethyl-5-decyn-4,7 diol. (n.d.). Santa Cruz Biotechnology.

-

Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry. Available at: [Link]

- Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. (2022). New Journal of Chemistry, RSC Publishing.

- Safety D

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyrimidinyl piperazine | C8H12N4 | CID 3023263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Structure and Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. When functionalized with moieties like piperazine, the resulting derivatives often exhibit potent pharmacological activities. The piperazine ring, with its two nitrogen atoms, can be crucial for modulating physicochemical properties such as solubility and basicity, and for establishing key interactions within enzyme active sites.[2]

This guide focuses on a particularly interesting derivative: 5-Iodo-2-(piperazin-1-yl)pyrimidine. The presence of an iodine atom at the 5-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors.[3][4] The 2-piperazinyl substituent is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore for engaging with the ATP-binding site. This guide provides a comprehensive overview of the structure, synthesis, and characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Properties

5-Iodo-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C₈H₁₁IN₄.[5] Its structure consists of a pyrimidine ring substituted with an iodine atom at the 5-position and a piperazine ring at the 2-position.

| Property | Value |

| Molecular Formula | C₈H₁₁IN₄ |

| Molecular Weight | 290.10 g/mol |

| CAS Number | 95847-41-9[6] |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Strategic Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

The synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine can be strategically approached in a two-stage process. The first stage involves the preparation of a key intermediate, 2,4-dichloro-5-iodopyrimidine. The second stage is the nucleophilic aromatic substitution of one of the chloro groups with piperazine, followed by a reduction to remove the second chloro group.

Stage 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-iodopyrimidine

The synthesis of 2,4-dichloro-5-iodopyrimidine is efficiently achieved from the readily available starting material, 5-iodouracil.[7] This transformation involves the chlorination of the uracil ring using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-dimethylaniline.[7]

Experimental Protocol for the Synthesis of 2,4-Dichloro-5-iodopyrimidine:

-

To a suspension of 5-iodouracil (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (2.5 eq).[7]

-

Heat the reaction mixture to 90°C and stir for 1.5 hours.[7]

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.[7]

-

Slowly pour the residue into an ice-water mixture and stir for 2 hours to precipitate the product.[7]

-

Collect the crystalline precipitate by filtration and wash with cold water.[7]

-

For purification, dissolve the crude product in ethyl acetate and wash sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite solutions.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Further purification by column chromatography on silica gel will yield pure 2,4-dichloro-5-iodopyrimidine.[7]

Stage 2: Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine

The second stage involves the reaction of 2,4-dichloro-5-iodopyrimidine with piperazine. In nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive than the one at the 2-position.[8] To achieve selective mono-substitution at the 2-position, a common strategy is to first perform the substitution at the more reactive 4-position, and then in a subsequent step, remove the chloro group at the 2-position via reduction. However, for the synthesis of the title compound, we are interested in substitution at the 2-position. While the 4-position is more reactive, substitution at the 2-position can be achieved. A plausible approach involves using a protected form of piperazine, such as N-Boc-piperazine, to control the reactivity and prevent disubstitution.[9] Following the substitution, the Boc-protecting group is removed under acidic conditions. A final reduction step would then be required to remove the remaining chloro group at the 4-position.

An alternative, more direct approach for the synthesis of 2-substituted pyrimidines involves the reaction of a 2-chloropyrimidine with piperazine.[10] In our case, this would necessitate a starting material of 2-chloro-5-iodopyrimidine. This can be synthesized from 5-iodopyrimidine-2-amine via a Sandmeyer-type reaction.[11]

For the purpose of this guide, we will outline a direct synthesis from a hypothetical, commercially available or synthetically accessible 2-chloro-5-iodopyrimidine.

Experimental Protocol for the Synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine:

-

To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as ethanol or water, add piperazine (2.5 eq) and a base like potassium carbonate (1.5 eq).[10]

-

Heat the reaction mixture to 60-65°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent such as chloroform or ethyl acetate.[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Iodo-2-(piperazin-1-yl)pyrimidine.

Characterization of 5-Iodo-2-(piperazin-1-yl)pyrimidine

The structure and purity of the synthesized 5-Iodo-2-(piperazin-1-yl)pyrimidine should be confirmed by a combination of spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | The spectrum is expected to show signals for the pyrimidine protons and the piperazine protons. The pyrimidine protons will appear as singlets in the aromatic region. The piperazine protons will typically show two multiplets corresponding to the two sets of non-equivalent methylene groups. A reference spectrum for 2-(1-Piperazinyl)pyrimidine in CDCl₃ shows pyrimidine protons at δ 8.29 (d) and 6.45 (t) ppm, and piperazine protons at δ 3.78 (m) and 2.90 (m) ppm.[12] The presence of the iodine atom in the target molecule will influence the chemical shifts of the pyrimidine protons. |

| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the pyrimidine and piperazine rings. The carbon atom attached to the iodine will be significantly shifted. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (290.10 g/mol ). Predicted ESI-MS data for [M+H]⁺ is m/z 291.01012.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations. |

Applications in Drug Development

5-Iodo-2-(piperazin-1-yl)pyrimidine is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The 2-(piperazin-1-yl)pyrimidine moiety is a known pharmacophore in several potent kinase inhibitors.[3][13] The iodine atom at the 5-position provides a reactive site for introducing further diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the exploration of the chemical space around this core structure, which is a critical aspect of lead optimization in drug discovery.

Conclusion

This technical guide has detailed the structure and a practical synthetic route for 5-Iodo-2-(piperazin-1-yl)pyrimidine. The synthesis is based on established chemical principles and utilizes readily accessible starting materials. The strategic importance of this molecule lies in its potential as a key intermediate for the development of novel therapeutic agents, particularly in the area of oncology. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in drug discovery.

References

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

-

National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

- Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

-

Electronic Supplementary Information. Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Available from: [Link]

-

PubChem. 5-iodo-2-(piperazin-1-yl)pyrimidine. Available from: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

-

PubMed Central. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

-

Supporting Information. 3 - Supporting Information. Available from: [Link]

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

National Center for Biotechnology Information. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]

-

WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Available from: [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

- Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

National Center for Biotechnology Information. 2,4-Dichloro-5-iodopyrimidine. Available from: [Link]

-

National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

-

ResearchGate. (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

-

PubMed. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. Available from: [Link]

-

COLORKEM. China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. Available from: [Link]

-

RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

-

ResearchGate. Synthesis of piperazin–2–yl–pyrimidines. Available from: [Link]

-

PubMed. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Available from: [Link]

-

ResearchGate. Selected anticancer agents with piperazine and pyrimidine rings. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - 5-iodo-2-(piperazin-1-yl)pyrimidine (C8H11IN4) [pubchemlite.lcsb.uni.lu]

- 6. 95847-41-9|5-Iodo-2-(piperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 7. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 10. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]

- 12. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 13. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Pyrimidine-Piperazine Hybrids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of pyrimidine and piperazine moieties has given rise to a versatile class of hybrid molecules with a profound impact on contemporary medicinal chemistry. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrimidine-piperazine hybrids. By elucidating the structure-activity relationships and mechanisms of action, we aim to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of harnessing these potent scaffolds for the discovery of novel therapeutic agents. This document delves into the causality behind experimental design and furnishes detailed protocols for the evaluation of these compelling compounds.

The Rationale for Hybridization: Unveiling a Privileged Scaffold

The pyrimidine ring, a fundamental component of nucleobases, offers a rich scaffold for therapeutic intervention due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1] Similarly, the piperazine ring is a ubiquitous pharmacophore found in numerous approved drugs, valued for its favorable pharmacokinetic properties and its capacity to serve as a versatile linker.[2][3] The fusion of these two heterocyclic systems into a single molecular entity often results in a synergistic enhancement of biological activity, creating compounds with improved potency, selectivity, and drug-like properties.[1][3] This molecular hybridization strategy has proven fruitful in the development of agents targeting a wide array of diseases, from infectious agents to cancer.

Synthetic Strategies: Constructing the Pyrimidine-Piperazine Core

The synthesis of pyrimidine-piperazine hybrids typically involves the coupling of a suitably functionalized pyrimidine with a piperazine derivative. A common and effective approach begins with the synthesis of a pyrimidine precursor, often a chalcone, which is then cyclized to form the pyrimidine ring. Subsequent modifications, such as the introduction of a leaving group, facilitate the nucleophilic substitution by the piperazine moiety.

Representative Synthetic Protocol: Synthesis of 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

This protocol outlines a well-established method for the synthesis of a series of pyrimidine-piperazine hybrids, adapted from documented procedures.[2][4] The rationale behind this multi-step synthesis is to build the core structure in a stepwise manner, allowing for diversification at key positions to explore structure-activity relationships.

Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e)

-

Dissolve 2-acetylthiophene and an appropriate aromatic aldehyde in ethanol.

-

Add potassium hydroxide to the solution and reflux the mixture. The hydroxide acts as a base to catalyze the Claisen-Schmidt condensation.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter, dry, and recrystallize the solid from ethanol.

Step 2: Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e)

-

Reflux the synthesized chalcone (1a-e) with thiourea in 1,4-dioxane in the presence of acetic acid. Thiourea provides the nitrogen and sulfur atoms for the pyrimidine-thiol ring.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour into ice water to precipitate the product.

-

Filter, wash with water, and dry.

Step 3: Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e)

-

Stir the pyrimidine-2-thiol (2a-e) with methyl iodide in dimethylformamide (DMF) in the presence of potassium carbonate. Methyl iodide acts as a methylating agent for the thiol group, and potassium carbonate is the base.

-

Monitor the reaction by TLC.

-

Dilute the reaction mixture with cold water and neutralize with glacial acetic acid to precipitate the S-methylated pyrimidine.

-

Filter, dry, and recrystallize from ethanol. The introduction of the methylsulfanyl group creates a good leaving group for the subsequent nucleophilic substitution.

Step 4: Synthesis of 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (5a-e)

-

Reflux the 2-(methylsulfanyl)pyrimidine (3a-e) with N-phenylpiperazine in dry ethanol in the presence of a catalytic amount of potassium hydroxide. The piperazine nitrogen acts as a nucleophile, displacing the methylsulfanyl group.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the separated solid, dry, and recrystallize from ethanol to obtain the final pyrimidine-piperazine hybrid.[2]

Caption: General synthetic workflow for pyrimidine-piperazine hybrids.

A Spectrum of Biological Activities: Therapeutic Potential

The versatility of the pyrimidine-piperazine scaffold is reflected in its broad range of biological activities. These hybrids have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-piperazine hybrids as anticancer agents.[5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the well-documented mechanisms of action for certain pyrimidine-piperazine hybrids is the inhibition of tubulin polymerization.[8] Tubulin is a critical component of microtubules, which play a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on tubulin, these hybrids disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

Caption: Mechanism of action of tubulin polymerization inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 34 | A549 (Lung) | 5.01 | [8] |

| MDA-MB-231 (Breast) | 14.36 | [8] | |

| MCF-7 (Breast) | 11.2 | [8] | |

| Compound 5b | MCF-7 (Breast) | 6.29 | [5] |

| Compound 7f | P. aeruginosa | 9.8 | [9] |

| Compound 8a | M. tuberculosis | 1.6 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-piperazine hybrid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11][15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-piperazine hybrids have shown promising activity against a range of bacteria and fungi.[2][4][9][16] The presence of electronegative atoms such as nitrogen and sulfur in these heterocyclic rings is believed to contribute to their antimicrobial efficacy.[2]

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of these compounds are typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4b, 4d, 5a, 5b | Staphylococcus aureus | 40 | [2][16] |

| Bacillus subtilis | 40 | [2] | |

| Escherichia coli | 40 | [2][16] | |

| Salmonella paratyphi-A | 40 | [2] | |

| 4a, 4d, 4e, 5c, 5e | Aspergillus niger | 40 | [2][16] |

| Penicillium notatum | 40 | [2] | |

| Aspergillus fumigatus | 40 | [2] | |

| Candida albicans | 40 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[15][17]

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[15]

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyrimidine-piperazine hybrid in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

-

Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Antiviral Activity

Recent studies have also highlighted the potential of pyrimidine-piperazine hybrids as antiviral agents, including activity against influenza and human immunodeficiency virus (HIV).[18][19][20] The mechanism of action in this context is often target-specific, involving the inhibition of viral enzymes or proteins essential for replication. For instance, some derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV.[21] Further research in this area is warranted to fully elucidate their antiviral potential and mechanisms.

Structure-Activity Relationship (SAR) and In Silico Studies

Understanding the relationship between the chemical structure of pyrimidine-piperazine hybrids and their biological activity is crucial for the rational design of more potent and selective compounds.[22][23][24]

Key SAR Insights:

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups may enhance antimicrobial activity.

-

Substituents on the Piperazine Ring: Modifications to the piperazine ring, such as the introduction of different aryl or alkyl groups, can modulate the compound's lipophilicity and its interaction with the target protein.[22]

-

Linker between the Two Rings: The nature of the linkage between the pyrimidine and piperazine moieties can also impact activity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein of interest.[8][10] These in silico studies can provide valuable insights into the key interactions between the pyrimidine-piperazine hybrid and its biological target at the molecular level, thereby guiding the design of new analogs with improved binding affinity and selectivity. For example, docking studies have been used to demonstrate the interaction of these hybrids with the colchicine-binding site of tubulin and the active sites of various microbial enzymes.[8][9]

Conclusion and Future Directions

Pyrimidine-piperazine hybrids represent a highly promising class of compounds with a diverse range of biological activities. Their synthetic accessibility and the potential for structural diversification make them an attractive scaffold for drug discovery. Future research should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these hybrids will facilitate the development of more selective and effective therapeutic agents.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety.

-

Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that the therapeutic potential of pyrimidine-piperazine hybrids may extend beyond the areas already explored.

References

-

Thriveni, K., Padmashali, B., & Chandrashekharappa, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.

-

Al-Ghorbani, M., Gouda, M. A., Baashen, M., & Ranganatha, V. L. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 42(10), 6769-6791.

-

Abcam. (n.d.). MTT assay protocol. Retrieved from

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from

-

Al-Ghorbani, M., Gouda, M. A., Baashen, M., & Ranganatha, V. L. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Adrar, N., Oukil, N., & Bedjou, F. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology.

-

ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from

-

BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved from

-

Thriveni, K., Padmashali, B., & Chandrashekharappa, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.

-

BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from

-

BenchChem. (n.d.). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. Retrieved from

-

Al-Ghorbani, M., Gouda, M. A., Baashen, M., & Ranganatha, V. L. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds.

-

Thriveni, K., Padmashali, B., & Chandrashekharappa, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.

-

O'Driscoll, L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

-

Li, X., et al. (2015). Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. Chemical Biology & Drug Design, 86(6), 1491-500.

-

O'Driscoll, L. (2015). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate.

-

Thriveni, K., Padmashali, B., & Chandrashekharappa, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar.

-

Walayat, I., et al. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate.

-

Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431-40.

-

Al-Ghorbani, M., et al. (2023). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. ResearchGate.

-

BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. Retrieved from

-

Vavaiya, B., et al. (2022). Synthesis, anti-tubercular evaluation and molecular docking studies of Nitrogen-rich piperazine-pyrimidine-pyrazole Hybrid Motifs. ResearchGate.

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.

-

Khan, R., & Islam, B. (2012). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. International Journal of Drug Development and Research.

-

MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.

-

O'Driscoll, L. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

-

Alpan, A. S., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(8), 3569.

-

National Center for Biotechnology Information. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.

-

Patel, S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

-

Kumar K, Y., et al. (2023). Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate.

-

OUCI. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

-

National Center for Biotechnology Information. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

-

PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.

-

ResearchGate. (2024). Purine-Piperazine Hybrids as Promising Anticancer Agents.

-

Journal of Population Therapeutics and Clinical Pharmacology. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

-

PubMed. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections.

-

MDPI. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.

-

ResearchGate. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.

-

Journal of Cardiovascular Disease Research. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

-

ACS Publications. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [ouci.dntb.gov.ua]

- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Iodo-2-(piperazin-1-YL)pyrimidine Analogues

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 5-iodo-2-(piperazin-1-YL)pyrimidine core represents a compelling scaffold in modern medicinal chemistry. Its constituent parts, the pyrimidine and piperazine rings, are prevalent in a multitude of clinically approved drugs, suggesting a high degree of "drug-likeness" and a favorable foundation for the development of novel therapeutics.[1] The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a unique handle for both synthetic diversification and potential halogen bonding interactions with biological targets, further enhancing the therapeutic promise of this analogue series. This guide provides a comprehensive exploration of the potential therapeutic targets for this class of compounds, grounded in the broader understanding of pyrimidine-piperazine hybrids and supported by detailed experimental methodologies for target validation and drug discovery endeavors. While direct research on this specific scaffold is emerging, this document synthesizes current knowledge to guide researchers in their quest for novel therapies.

Protein Kinases: A Primary Avenue for Therapeutic Intervention

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic targeting, particularly in oncology.[2] A significant body of evidence points towards pyrimidine-based scaffolds as potent and selective kinase inhibitors. Notably, a patent for "Piperazinylpyrimidine analogues as protein kinase inhibitors" underscores the potential of this chemical class to modulate kinase activity.[2] Although this patent focuses on analogues with substitutions other than iodine at the 5-position, the core scaffold's propensity for kinase inhibition provides a strong rationale for investigating 5-iodo-2-(piperazin-1-YL)pyrimidine analogues in this context.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Rationale for Targeting: CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several pyrimidine-based compounds have been identified as potent CDK inhibitors.[3] The 5-iodo-2-(piperazin-1-YL)pyrimidine scaffold, with its potential to occupy the ATP-binding pocket of CDKs, warrants thorough investigation.

Potential Targets:

-

CDK4/CDK6: These kinases are crucial for the G1-S phase transition. Inhibitors of CDK4/6 have shown significant efficacy in the treatment of certain breast cancers.[3]

-

CDK7, CDK12, CDK13: These CDKs are involved in both cell cycle regulation and transcriptional control, representing emerging targets in oncology.[4]

Experimental Workflow for CDK Inhibition Screening:

Caption: Workflow for identifying and validating A2A receptor antagonists.

Detailed Protocol: Radioligand Binding Assay for A2A Receptor

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human adenosine A2A receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-ZM241385, a selective A2A antagonist), and the 5-iodo-2-(piperazin-1-YL)pyrimidine analogues at various concentrations.

-

To determine non-specific binding, include wells with a high concentration of a known non-radioactive A2A antagonist (e.g., ZM241385).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding versus the logarithm of the competitor concentration.

-